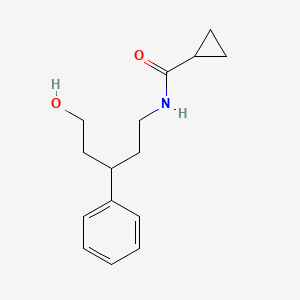

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide

Description

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane carboxamide core substituted with a 5-hydroxy-3-phenylpentyl chain.

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTOKQOSJWJEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the hydroxy and phenyl groups. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that positions the hydroxy and phenyl groups in a specific orientation, allowing for selective binding to target molecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanecarboxamides

The following analysis compares N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide to structurally related compounds, emphasizing substituent effects, bioactivity, and synthesis challenges.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Substituent Effects on Bioactivity: The 5-hydroxy-3-phenylpentyl side chain in the target compound introduces hydrophilicity compared to the lipophilic 3-methoxyphenoxy and benzodioxolyl groups in analogs . This may enhance solubility but reduce membrane permeability. Fluorinated analogs (e.g., 3-fluorophenyl, 5-fluoropyridinyl) exhibit improved metabolic stability and receptor binding affinity, as seen in orexin antagonists .

- Synthesis Challenges: Diastereomer separation is a critical issue in cyclopropane derivatives (e.g., N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide), where a 19:1 diastereomer ratio was reported . The target compound’s hydroxyl group may necessitate protective-group strategies during synthesis, unlike Tozasertib Lactate, which employs a lactate counterion for stabilization .

- However, the absence of electronegative substituents (e.g., fluorine) may limit its pharmacokinetic profile compared to fluorinated analogs .

Biological Activity

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Pharmacological Effects

This compound has been studied for various pharmacological effects, including:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

- Analgesic Effects : It has shown promise in pain relief models, suggesting potential applications in pain management therapies.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can protect cells from oxidative stress.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

- Modulation of Signaling Pathways : It appears to modulate pathways related to apoptosis and cell survival, impacting cellular responses to stress.

- Receptor Interaction : Potential interactions with specific receptors have been hypothesized, which may mediate its analgesic and anti-inflammatory effects.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory action.

| Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| Medium Dose (25 mg/kg) | 50 |

| High Dose (50 mg/kg) | 70 |

Study 2: Analgesic Activity

In another study focusing on analgesic properties, the compound was administered to mice subjected to pain stimuli. The findings demonstrated a dose-dependent reduction in pain response.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Pharmacokinetic Profile

The pharmacokinetics of this compound were assessed using various models. Key parameters include:

- Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.

- Distribution : Widely distributed in tissues with a volume of distribution indicating good tissue permeability.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit reduced biological activity.

- Excretion : Excreted mainly via urine, with a half-life suitable for therapeutic dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.